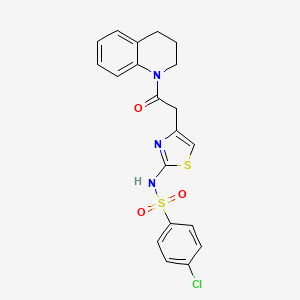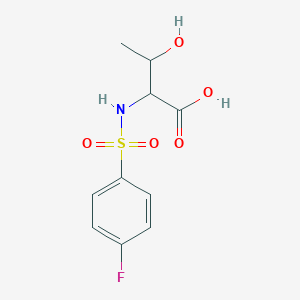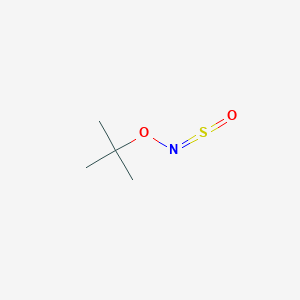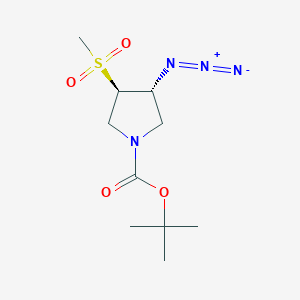![molecular formula C20H23FN6O2S B2481492 2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 941896-90-8](/img/structure/B2481492.png)
2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This chemical entity is part of a broader class of compounds explored for various pharmacological and biochemical applications, particularly those involving complex molecular interactions within biological systems. Although the direct references to this specific compound are limited, related research provides insights into its potential synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of compounds closely related to 2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide involves multiple steps, including the preparation of pyrazolo[3,4-d]pyrimidine analogues, which are critical intermediates in the development of potent agents with diverse biological activities. A principal synthetic step often includes palladium-catalyzed C-C coupling or modifications of the acetamide group to enhance biological activity and reduce toxicity (Gangjee et al., 2009).
Molecular Structure Analysis
The molecular design and structure-activity relationships of compounds in this class are significant for their pharmacological effects. For instance, modifications in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties, such as the introduction of a piperazine unit, can significantly affect the compound's solubility and oral absorption, thereby influencing its therapeutic potential (Shibuya et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and interactions of such compounds often involve nucleophilic additions, cyclization reactions, and the formation of various derivatives through reactions with different nucleophiles. These reactions are crucial for the diversification of the chemical structure and the enhancement of the compound's biological activity (Kurihara & Nasu, 1982).
Physical Properties Analysis
The physical properties, including solubility and stability, of compounds within this category are tailored through molecular modifications. For example, enhancing aqueous solubility can be achieved by structural changes in the molecular design, which is critical for oral bioavailability and pharmacokinetics (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific biological targets, selectivity, and binding affinity, are determined by the compound's molecular structure. Strategic modifications in the structure can lead to improved selectivity for desired biological targets, minimizing off-target effects and enhancing therapeutic efficacy (Gangjee et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide and its derivatives have been a focus in the synthesis of various heterocyclic compounds. This compound serves as a versatile precursor for the construction of heterocycles like pyrrole, pyridine, and coumarin derivatives. These heterocycles have shown potential in various chemical applications due to their diverse biological activities (Fadda et al., 2017).
Development of Antimicrobial Agents
The compound and its derivatives have been utilized in the synthesis of new heterocycles incorporating the pyrazolopyridine moiety, showing promising results as antimicrobial agents. This application is significant in the development of new treatments for various infections (Abu-Melha, 2013).
Antitumor Activity
Derivatives of this compound have been synthesized and evaluated for their antitumor activity against human breast adenocarcinoma cell lines. This research opens avenues for developing new anticancer drugs, contributing significantly to cancer treatment strategies (El-Morsy et al., 2017).
Innovative Applications in Agriculture
The compound's derivatives have shown potential as herbicidal agents, indicating their application in agriculture for controlling unwanted plants and weeds. This use is critical for enhancing crop productivity and management (Luo et al., 2017).
Imaging and Diagnostic Applications
Some derivatives are being explored for their potential in imaging and diagnostic applications. These compounds can bind to specific proteins, making them valuable in positron emission tomography (PET) imaging for identifying and monitoring various diseases (Damont et al., 2015).
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O2S/c1-30-20-24-18(26-9-2-3-10-26)16-12-23-27(19(16)25-20)11-8-22-17(28)13-29-15-6-4-14(21)5-7-15/h4-7,12H,2-3,8-11,13H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIOAGIIHXJBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)COC3=CC=C(C=C3)F)C(=N1)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2481413.png)
![2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2481416.png)


![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2481420.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2481424.png)

![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2481428.png)
![N-(4-bromophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2481430.png)
![4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide](/img/structure/B2481431.png)
